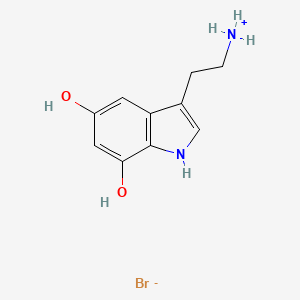

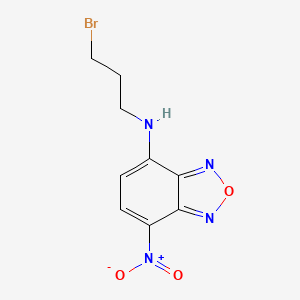

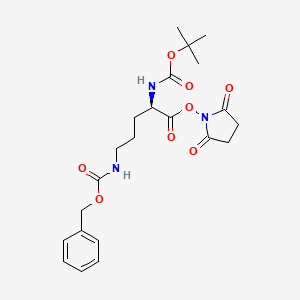

![molecular formula C7H3BrN4 B6309199 3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile CAS No. 2091782-13-5](/img/structure/B6309199.png)

3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile” is a chemical compound with the CAS Number: 2091782-13-5 . It has a molecular weight of 223.03 . The IUPAC name for this compound is this compound .

Synthesis Analysis

A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .

Molecular Structure Analysis

Pyrazolo[3,4-b]pyridine is a common fragment used in the synthesis of kinase inhibitors, whose pyrazolo portion is suitable as a hydrogen bond center . Simultaneously, the pyridine is thought to have a π–π stacking interaction with Phe589 .

Chemical Reactions Analysis

The catalytic activity of the AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate . This was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .

Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile has been studied for its potential applications in a variety of scientific research fields. It has been used as a catalyst in organic synthesis, and has been studied for its potential use in the synthesis of heterocyclic compounds. It has also been studied for its potential use in the synthesis of pharmaceutical compounds, such as anti-cancer drugs. In addition, it has been studied for its potential use in the synthesis of materials for use in optical and electronic devices.

Mechanism of Action

Target of Action

The primary targets of 3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells . Their continuous activation and overexpression can lead to cancer .

Mode of Action

this compound interacts with its targets, the TRKs, by inhibiting their activities . For instance, compound C03, a pyrazolo[3,4-b]pyridine derivative, showed acceptable activity with an IC50 value of 56 nM . It inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .

Biochemical Pathways

Upon activation, the intramembrane kinase domain of TRKs is phosphorylated . This triggers downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells .

Pharmacokinetics

The compound C03, a derivative of this compound, demonstrated good plasma stability . It also showed low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 , which could impact its bioavailability.

Result of Action

The result of the compound’s action is the inhibition of cell proliferation . For example, compound C03 inhibited the proliferation of the Km-12 cell line .

Advantages and Limitations for Lab Experiments

The advantages of using 3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile in laboratory experiments include its ease of synthesis and its low cost. In addition, the compound is relatively stable and has a low toxicity. However, the compound is sensitive to light and air, and must be handled with care in order to avoid degradation.

Future Directions

The potential future directions for research on 3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile include further studies on its mechanism of action, as well as its potential applications in organic synthesis, pharmaceutical synthesis, and material synthesis. In addition, further studies could be conducted on its biochemical and physiological effects, as well as its potential use as a catalyst in various reactions. Finally, further research could be conducted on its potential use as a drug delivery system.

Synthesis Methods

3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile can be synthesized by a variety of methods. One method involves the reaction of 1-bromo-3-chloro-5-iodo-1H-pyrazole with carbon disulfide in the presence of anhydrous potassium carbonate. This reaction is carried out at room temperature, and yields this compound as the product.

Safety and Hazards

properties

IUPAC Name |

3-bromo-2H-pyrazolo[4,3-b]pyridine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN4/c8-7-6-5(11-12-7)2-1-4(3-9)10-6/h1-2H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOQLWKIWJZDDNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2N=C1C#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

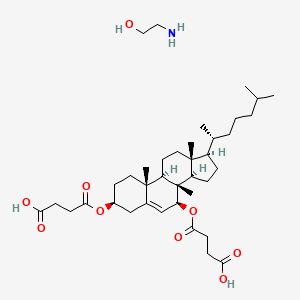

amino}propanoic acid](/img/structure/B6309201.png)

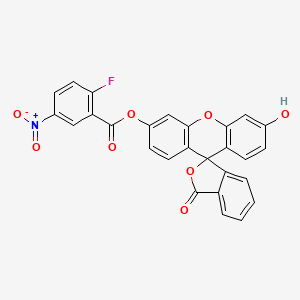

amino}propanoic acid](/img/structure/B6309203.png)

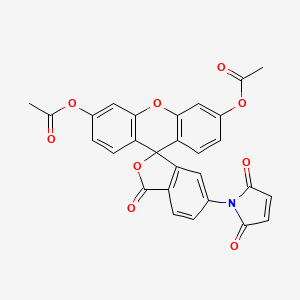

amino}propanoic acid](/img/structure/B6309206.png)

![3-{[(t-Butoxy)carbonyl][3-(diethylamino)propyl]amino}propanoic acid](/img/structure/B6309210.png)

![3-{[(t-Butoxy)carbonyl][2-(4-fluorophenyl)ethyl]amino}propanoic acid](/img/structure/B6309213.png)